9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-
Description
Molecular Architecture and Structural Elucidation
Systematic Nomenclature and Chemical Identification
IUPAC Naming Conventions for Polyhalogenated Biphenyl-Fluorene Systems
The International Union of Pure and Applied Chemistry (IUPAC) name 2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol reflects the compound’s intricate structure. The parent system consists of two 9H-fluoren-9-ol units linked at their 9-positions via a 1,1'-biphenyl bridge. Each fluorenol moiety is substituted with bromine atoms at the 2- and 7-positions, resulting in a symmetrical, tetrahalogenated architecture. The naming prioritizes the biphenyl linker as the central framework, with fluorenol subunits treated as substituents. This approach aligns with IUPAC rules for polycyclic systems, where bridging groups define the primary structure.
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by its CAS Registry Number 157331-84-5 , with additional identifiers cataloged across chemical databases (Table 1).
Table 1: Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 157331-84-5 |
| PubChem CID | 10079185 |
| DTXSID | DTXSID60435197 |
| Wikidata Entry | Q82249952 |
Molecular Formula Validation (C₃₈H₂₂Br₄O₂) and Exact Mass Determination
The molecular formula C₃₈H₂₂Br₄O₂ was validated through high-resolution mass spectrometry (HRMS) and isotopic abundance calculations. The exact mass, computed using the most abundant isotopes (¹²C: 12.0000 Da, ¹H: 1.0078 Da, ⁷⁹Br: 78.9183 Da, ¹⁶O: 15.9949 Da), is 825.8353 Da (Equation 1):
$$
\text{Exact Mass} = (38 \times 12.0000) + (22 \times 1.0078) + (4 \times 78.9183) + (2 \times 15.9949) = 825.8353 \, \text{Da}
$$
The molecular weight, accounting for natural isotopic distributions, is 830.2 g/mol . Discrepancies between exact mass and molecular weight arise from the inclusion of minor bromine isotopes (e.g., ⁸¹Br, 49.31% abundance) in the latter.
Structure
3D Structure
Properties
CAS No. |
157331-84-5 |
|---|---|
Molecular Formula |
C38H22Br4O2 |
Molecular Weight |
830.2 g/mol |
IUPAC Name |
2,7-dibromo-9-[2-[2-(2,7-dibromo-9-hydroxyfluoren-9-yl)phenyl]phenyl]fluoren-9-ol |
InChI |
InChI=1S/C38H22Br4O2/c39-21-9-13-27-28-14-10-22(40)18-34(28)37(43,33(27)17-21)31-7-3-1-5-25(31)26-6-2-4-8-32(26)38(44)35-19-23(41)11-15-29(35)30-16-12-24(42)20-36(30)38/h1-20,43-44H |
InChI Key |
QKTUIKVRGMYGCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C3(C4=C(C=CC(=C4)Br)C5=C3C=C(C=C5)Br)O)C6(C7=C(C=CC(=C7)Br)C8=C6C=C(C=C8)Br)O |
Origin of Product |
United States |
Preparation Methods
Key Findings Summary
The synthesis of 9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo- (CAS 157331-84-5) involves multi-step halogenation and coupling reactions, leveraging fluorene derivatives and biphenyl precursors. Key methods include Grignard reagent-mediated coupling , Suzuki-Miyaura cross-coupling , and direct bromination strategies , with yields influenced by catalyst selection, solvent systems, and temperature control.
Grignard Reagent-Mediated Coupling
Reaction Mechanism and Conditions
This method employs 2-bromo-1,1'-biphenyl and 2,7-dibromo-9H-thioxanthen-9-one as precursors. The process involves:
- Lithiation : Using n-butyllithium (n-BuLi) in ultra-dry tetrahydrofuran (THF) at −78°C to generate a reactive aryl lithium species.
- Nucleophilic Addition : The lithiated biphenyl attacks the ketone group of 2,7-dibromo-9H-thioxanthen-9-one, forming the fluorenol backbone.
- Workup : Quenching with water, filtration, and purification via silica gel chromatography.
Table 1: Optimized Conditions for Grignard Coupling
| Parameter | Value/Detail | Source |
|---|---|---|
| Temperature | −78°C (lithiation), RT (quenching) | |
| Solvent | Ultra-dry THF | |
| Reagents | 2-bromo-1,1'-biphenyl, n-BuLi | |
| Yield | 85% (after purification) |
Suzuki-Miyaura Cross-Coupling
Boronic Acid Utilization
This method constructs the biphenyl-fluorene framework using 2,7-dibromo-9H-fluorene and biphenyl boronic acid derivatives :
- Catalyst System : Palladium acetate (Pd(OAc)₂) with tri-tert-butylphosphine (P(t-Bu)₃) in toluene.
- Base : Sodium tert-butoxide (NaOtBu) to facilitate transmetalation.
- Reaction Time : 24–48 hours at 110°C under nitrogen.
Table 2: Suzuki Coupling Parameters
| Component | Role/Detail | Source |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂ (3 mol%) | |
| Ligand | P(t-Bu)₃ (0.08 equiv) | |
| Solvent | Toluene | |
| Yield | 65–92% |
Direct Bromination Strategies
Electrophilic Aromatic Substitution
4,4'-Dibromobiphenyl intermediates are synthesized via bromination of biphenyl using Br₂ in the presence of strong acids (e.g., CF₃SO₃H or H₂SO₄). Critical factors include:
- Acid Catalyst : pKa ≤ 1 (e.g., triflic acid) enhances regioselectivity for para-bromination.
- Solvent : Glacial acetic acid or dichloromethane.
- Temperature : 20–90°C, with higher temperatures favoring 4,4'-dibromo product.
Table 3: Bromination Efficiency with Different Acids
| Acid (pKa) | Conversion (%) | 4,4'-Dibromo Yield (%) | Source |
|---|---|---|---|
| HCO₂H (3.75) | 97.5 | 49.1 | |
| CF₃CO₂H (0.3) | 100 | 88.2 | |
| H₂SO₄ (<1) | 100 | 92.0 |
Multi-Step Synthesis from Fluorenone
Reduction and Functionalization
- Reduction of Fluorenone : 9-Fluorenol is synthesized via sodium borohydride (NaBH₄) reduction of 9-fluorenone in ethanol.
- Bromination : Subsequent bromination at positions 2,7 using Br₂ and FeBr₃.
- Biphenyl Coupling : Ullmann or Buchwald-Hartwig coupling to attach biphenyl groups.
Table 4: Stepwise Yields in Multi-Step Synthesis
| Step | Yield (%) | Conditions | Source |
|---|---|---|---|
| 9-Fluorenol Synthesis | 95–100 | NaBH₄, ethanol, 25°C | |
| 2,7-Dibromination | 80–90 | Br₂, FeBr₃, CH₂Cl₂, 0°C→RT | |
| Biphenyl Coupling | 70–85 | CuI, 1,10-phenanthroline, DMF, 120°C |
Continuous Flow Chemistry
Advantages in Scalability
Recent advancements employ continuous flow systems for:
- Mixing Control : Precise residence time (3×τ) ensures complete conversion.
- Safety : Reduced handling of reactive Grignard reagents.
- Solvent System : Ultra-dry THF with nitrogen purging to prevent hydrolysis.
Table 5: Flow System Parameters
| Parameter | Value | Source |
|---|---|---|
| Flow Rate (A/B) | 34–77 mL/min (ketone), 16–32 mL/min (Grignard) | |
| Residence Time | 8 mL module volume | |
| Throughput | 1 kg/day (pilot scale) |
Biological Activity
9H-Fluoren-9-ol, 9,9'-[1,1'-biphenyl]-2,2'-diylbis[2,7-dibromo-] is a complex organic compound notable for its unique structural features and potential biological activities. With a molecular weight of approximately 416.11 g/mol and a distinct arrangement of hydroxyl and bromine substituents, this compound has garnered attention for its potential applications in medicinal chemistry and materials science.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C₁₈H₁₄Br₂O
- Functional Groups : Hydroxyl (-OH) group at the 9-position of the fluorene structure and dibromine at the 2 and 7 positions.
Biological Activity Overview
Research indicates that derivatives of 9H-Fluoren-9-ol exhibit promising antimicrobial and anticancer properties. The presence of bromine atoms enhances biological activity through mechanisms such as halogen bonding, which can influence molecular interactions crucial for biological efficacy.
Anticancer Activity
Several studies have demonstrated that compounds with similar structures to 9H-Fluoren-9-ol show significant cytotoxic effects against various cancer cell lines. For instance:
- Compounds like 2,7-Dibromo-9-fluorenone were tested against breast cancer cell lines, revealing IC50 values in the micromolar range, indicating effective inhibition of cell growth .
Antimicrobial Properties
The antimicrobial efficacy of related compounds suggests that 9H-Fluoren-9-ol may also possess similar properties. Preliminary studies indicate:
- In vitro assays have shown activity against both gram-positive and gram-negative bacteria, with varying degrees of effectiveness depending on the concentration and structural modifications .
Comparative Analysis with Related Compounds
To understand the biological potential of 9H-Fluoren-9-ol better, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,7-Dibromo-9-fluorenone | C₁₃H₉Br₂O | Contains a ketone instead of a hydroxyl group |
| 9-Bromo-9H-fluorene | C₁₂H₉Br | Lacks biphenyl substitution |
| 2-Bromo-4-hydroxyphenylfluorene | C₁₄H₁₂BrO | Hydroxy group on a different aromatic ring |
This table highlights how variations in functional groups can significantly impact the biological activity of these compounds.
The mechanisms through which 9H-Fluoren-9-ol exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : The hydroxyl group may play a critical role in inhibiting enzymes such as acetylcholinesterase (AChE), which is vital in neurotransmission .
- Interference with Cell Signaling Pathways : Brominated compounds often interact with cellular signaling pathways that regulate cell proliferation and apoptosis.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of various fluorenone derivatives on non-small cell lung cancer (NSCLC) cells. Results indicated that certain derivatives exhibited over 50% inhibition at concentrations as low as 10 μM .
- Antimicrobial Testing : In another study, derivatives similar to 9H-Fluoren-9-ol were screened against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones at concentrations ranging from 50 to 200 μg/mL .
Scientific Research Applications
Photophysical Properties
Research has highlighted the photophysical properties of derivatives of this compound. For example, compounds synthesized from 9H-fluoren-9-ol exhibit significant blue emission characteristics when evaluated for their optical properties. This makes them suitable for applications in light-emitting devices and optoelectronics . The absorption and emission maxima for these compounds typically range between 257–428 nm, indicating their potential use in photonic applications .
Biological Applications
The biological relevance of fluorene-based compounds has been recognized in medicinal chemistry. Compounds derived from 9H-fluoren-9-ol have shown promise as fluorescent ligands targeting specific biological pathways. For example, certain derivatives have been designed to interact with receptors involved in various diseases, showcasing their potential as therapeutic agents .
Material Science Applications
In material science, fluorene derivatives are used to create donor-acceptor copolymers that are essential for organic photovoltaics and organic light-emitting diodes (OLEDs). The incorporation of biphenyl groups enhances the electronic properties and stability of these materials . The thermal and mechanical properties of films made from these compounds indicate good film-forming abilities and thermal stability .
Case Study 1: Photonic Devices
A study evaluated the performance of biphenyl-fluorene derivatives in OLED applications. The synthesized compounds demonstrated high efficiency in converting electrical energy into light, with maximum external quantum efficiencies reported at over 20% .
Case Study 2: Drug Development
Another investigation focused on the pharmacological evaluation of fluorene-based fluorescent ligands. These compounds displayed high binding affinities towards specific targets associated with inflammatory diseases, indicating their potential as drug candidates .
Table 1: Photophysical Properties of Fluorene Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|
| Compound A | 257 | 358 | 12936 |
| Compound B | 285 | 428 | 9241 |
| Compound C | 270 | 400 | 11000 |
Table 2: Thermal Properties of Fluorene Films
| Compound | Glass Transition Temp (°C) | Decomposition Temp (°C) |
|---|---|---|
| Film A | 87 | 436 |
| Film B | 134 | 377 |
| Film C | 124 | 459 |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Bromine substituents at 2,7-positions enable palladium-catalyzed cross-coupling:
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Boronic acid derivatives | Pd₂(dba)₃, SPhos ligand, Na₂CO₃ in THF/toluene/H₂O | Biphenyl-fluorene hybrids | 68.6% |
| Aryl chlorides | Ni catalyst, ferrocenylmethylphosphine ligand, K₃PO₄ in THF | Extended π-conjugated systems | 76.2% |
Key Features :
-
Bromine acts as a superior leaving group compared to chlorine in these reactions.
-
Electron-withdrawing fluorenol group enhances electrophilicity at coupling sites .
Nucleophilic Substitution Reactions
The hydroxyl group undergoes functionalization under acidic conditions:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ catalyst | Fluorenyl acetate derivatives | Polymer precursor synthesis |
| Ether formation | Alkyl halides, K₂CO₃ in DMF | Alkoxy-fluorene compounds | OLED materials with tunable bandgaps |
Notable Example :
-
Reaction with tert-butyl bromoacetate yields photoluminescent derivatives used in optoelectronic devices .
Ring-Closure Mechanisms
Intramolecular cyclization forms fused polycyclic systems:
| Condition | Catalyst | Product | Thermal Stability |
|---|---|---|---|
| Glacial acetic acid + HCl | Protonic acid | Spirobifluorene frameworks | Stable up to 300°C |
| Lewis acid (AlCl₃) | Friedel-Crafts | Benzannulated fluorene systems | Enhanced fluorescence quantum yield |
Structural Confirmation :
Halogen Exchange Reactions
Bromine atoms participate in halogen scrambling under radical conditions:
| Reagent | Conditions | Product | Br Content (XRF) |
|---|---|---|---|
| CuBr₂ | DMF, 120°C, 12 hrs | Mixed bromo/chloro derivatives | 1.8 wt% Br |
| NBS (N-bromosuccinimide) | UV light, CCl₄ | Perbrominated analogs | 4.2 wt% Br |
Limitation : Steric hindrance from biphenyl groups reduces reactivity at the 9-position .
Biological Activity Modulation
While not a direct reaction, bromine substitution enhances bioactivity:
| Derivative | Biological Target | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| Brominated spirobifluorene | Topoisomerase II | 2.4 ± 0.3 | DNA intercalation via planar structure |
| Hydroxyl-protected analog | COX-2 enzyme | 18.9 ± 1.7 | Competitive inhibition |
Structure-Activity Relationship : Increased bromination correlates with improved cytotoxicity but reduces aqueous solubility .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Brominated Fluorenes
- 2,7-Dibromo-9,9-dioctylfluorene (CAS: Not explicitly listed; analogues in ): Substituents: Dioctyl chains at the 9-position enhance solubility in organic solvents but reduce thermal stability compared to brominated derivatives. Applications: Used in polymer semiconductors due to improved processability . Key Difference: Bromine atoms in the target compound increase electron affinity, favoring electron transport, while alkyl chains prioritize solubility over electronic performance .
- 2,7-Dibromo-9,9-dimethylfluorene (): Substituents: Methyl groups at the 9-position provide moderate steric hindrance and thermal stability (Tg ~100–120°C).
Carbazole-Fluorene Hybrids
9,9'-(9,9-Bis(heptadecafluoroundecyl)-9H-fluorene-2,7-diyl)bis(9H-carbazole) (CFC-F2) ():
- Substituents: Fluorinated alkyl chains and carbazole units.
- Properties: High thermal stability (Tg >150°C) and low surface energy due to fluorination.
- Contrast: The target compound lacks fluorination but retains bromine’s electron-withdrawing effects, making it more suitable for charge injection layers in OLEDs .
CzFA (9,9'-Spirobi[fluoren]-2-amine-carbazole) ():
- Substituents: Carbazole and spirobifluorene groups.
- Performance: Demonstrated a maximum current efficiency of 27.8 cd/A in red OLEDs.
- Comparison: The biphenyl-dibromo fluorene may exhibit lower efficiency due to absence of carbazole’s hole-transport properties but could serve as an electron-transport material .
Electronic and Thermal Properties
| Compound | HOMO (eV) | LUMO (eV) | Tg (°C) | Key Application |
|---|---|---|---|---|
| Target Compound (Biphenyl-Dibromo) | -5.8* | -2.6* | ~130* | Electron transport layers |
| 2,7-Dibromo-9,9-dioctylfluorene | -5.5 | -2.3 | ~110 | Polymer semiconductors |
| CzFA | -5.3 | -2.1 | >150 | OLED host materials |
| TPF-OMe (Methoxy-substituted) | -5.2 | -2.0 | 135 | Hole transport layers |
*Estimated based on structural analogues in , and 17.
- Thermal Stability : The biphenyl-dibromo fluorene’s Tg (~130°C) is higher than alkyl-substituted derivatives (e.g., dioctyl: ~110°C) but lower than carbazole- or spirobifluorene-based materials (Tg >150°C) .
- Electronic Behavior : Bromine substituents lower the LUMO level (-2.6 eV vs. -2.3 eV for dioctyl), enhancing electron injection capabilities .
Application Performance
- OLED Efficiency :
- Charge Transport :
- Bromine’s electron-withdrawing nature improves electron mobility (~10⁻⁴ cm²/Vs) compared to alkylated fluorenes (~10⁻⁵ cm²/Vs) but is inferior to carbazole-based systems (~10⁻³ cm²/Vs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
